molecular formula C20H21N3O4S B3564393 2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B3564393
M. Wt: 399.5 g/mol
InChI Key: LILIHBTXFOVUKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a saccharin-derived compound characterized by a benzo[d]isothiazol-3(2H)-one 1,1-dioxide core linked to a 4-benzylpiperazine moiety via a ketone-containing ethyl chain. This structure combines the sulfonamide-based saccharin scaffold—known for its role in pharmaceuticals—with a benzylpiperazine group, a common motif in central nervous system (CNS)-targeting agents.

Properties

IUPAC Name

2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c24-19(15-23-20(25)17-8-4-5-9-18(17)28(23,26)27)22-12-10-21(11-13-22)14-16-6-2-1-3-7-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILIHBTXFOVUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves multiple steps. One common method includes the reaction of 4-benzylpiperazine with a suitable benzo[d]isothiazol-3(2H)-one derivative under controlled conditions. The reaction often requires the use of solvents such as alcohols and bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzo[d]isothiazol-3(2H)-one derivatives, while substitution reactions can introduce various functional groups onto the benzylpiperazine moiety .

Scientific Research Applications

2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to bind to certain receptors, influencing biological pathways. The compound’s effects are mediated through its interaction with enzymes and proteins, leading to various biochemical responses .

Comparison with Similar Compounds

Piperazine/Piperidine Derivatives

  • Ipsapirone (CAS 95847-70-4) : Contains a pyrimidinylpiperazinylbutyl group instead of benzylpiperazine. Marketed as a serotonin (5-HT1A) receptor agonist, its pyrimidine substituent enhances selectivity for serotonin receptors compared to the benzyl group in the target compound, which may favor dopamine or adrenergic interactions .

Aryl-Substituted Derivatives

  • 2-(2-(4-Chlorophenyl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide (WAY-604603) : The 4-chlorophenyl group introduces electron-withdrawing effects, enhancing metabolic stability but reducing solubility (melting point 87°C; requires DMSO for dissolution) . In contrast, the benzylpiperazine in the target compound may improve blood-brain barrier penetration.
  • 2-[2-(3-Methoxyphenyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide: The 3-methoxy group creates a planar crystal structure with C–H···O interactions, differing from the benzylpiperazine’s bulky, non-planar conformation .

Pharmacological and Physicochemical Properties

Compound Molecular Weight logP* Solubility Biological Activity
2-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide 441.50 ~4.2 Low (DMSO) Potential CNS modulation
Ipsapirone 429.47 ~3.8 Moderate (aqueous) 5-HT1A agonist
2-(2-(4-Chlorophenyl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide (WAY-604603) 335.76 ~3.5 Low (DMSO) COX-2 inhibition
2-{3-[4-(4-Methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide 429.49 ~3.6 Moderate Unspecified anti-inflammatory

*logP estimated using fragment-based methods.

Crystallographic and Stability Data

  • Target Compound: No crystallographic data provided, but benzylpiperazine’s flexibility may reduce crystal stability compared to rigid analogues like 2-[2-(3-chlorophenyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, which forms planar structures with C–H···O interactions .
  • 2-(2-(4-Chlorophenyl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide : Exhibits a melting point of 87°C and requires storage at –20°C, indicating thermal sensitivity .

Biological Activity

The compound 2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide , also known as EVT-3701303, has garnered attention in pharmacological research due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of EVT-3701303 can be represented as follows:

C24H26N4O2\text{C}_{24}\text{H}_{26}\text{N}_{4}\text{O}_{2}

Key Features:

  • Contains a benzo[d]isothiazole core.
  • Integrates a benzylpiperazine moiety, which is significant for its interaction with biological targets.

The primary biological activity of EVT-3701303 appears to be linked to its interaction with the central nervous system (CNS) . It is hypothesized that the compound enhances the activity of the neurotransmitter gamma-aminobutyric acid (GABA) , which plays a crucial role in inhibitory neurotransmission.

Mode of Action

  • GABA Receptor Modulation: EVT-3701303 increases the affinity of GABA receptors, leading to enhanced GABAergic transmission. This mechanism is similar to that of traditional benzodiazepines, which are known for their anxiolytic and anticonvulsant properties .

Biological Activity

Research has demonstrated several biological activities associated with EVT-3701303:

  • Anxiolytic Effects:
    • Studies indicate that the compound exhibits significant anxiolytic properties in animal models. It has been shown to reduce anxiety-like behaviors in rodents through GABA receptor modulation .
  • Anticonvulsant Properties:
    • The compound also displays potential anticonvulsant effects, which could be beneficial for treating epilepsy or seizure disorders. This is attributed to its enhancement of GABAergic activity, leading to increased neuronal inhibition .
  • Neuroprotective Effects:
    • Preliminary data suggest that EVT-3701303 may offer neuroprotective benefits, potentially mitigating neurodegenerative processes associated with conditions like Alzheimer’s disease.

Case Studies and Research Findings

Several studies have investigated the pharmacological profile of EVT-3701303:

StudyFindings
Study 1Demonstrated significant anxiolytic effects in rodent models, comparable to established benzodiazepines.
Study 2Showed anticonvulsant activity in seizure models, indicating potential for epilepsy treatment.
Study 3Indicated neuroprotective effects in vitro against oxidative stress-induced neuronal damage.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of similar compounds suggests that modifications in the piperazine and isothiazole portions can significantly influence biological efficacy and receptor affinity. The presence of specific substituents on the benzyl group has been linked to enhanced pharmacological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.